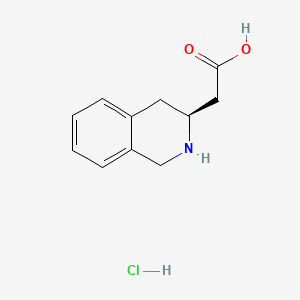

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives involves multiple methodologies, including the Pictet-Spengler reaction, which is a key strategy for constructing the tetrahydroisoquinoline scaffold. For instance, a synthesis route for 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines has been achieved using titanium(IV) isopropoxide and acetic-formic anhydride, indicating a versatile approach to accessing varied derivatives of tetrahydroisoquinoline (Horiguchi et al., 2002).

Molecular Structure Analysis

Structural investigations of tetrahydroisoquinoline derivatives reveal a diverse range of molecular architectures. The molecular structure is characterized by nuclear magnetic resonance (NMR) and X-ray crystallography, providing insight into the compound's conformation and stereochemistry. For example, structural characterization of certain tetrahydroisoquinoline derivatives using X-ray diffraction analysis has been reported, offering detailed insights into their molecular arrangements (Marae et al., 2021).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo a variety of chemical reactions, including cyclizations and nucleophilic substitutions, which are pivotal for the synthesis of complex molecules. For instance, the reaction with dichlorocarbene showcases the reactivity of substituted dihydroisoquinolines, leading to the formation of novel structures (Khlebnikov et al., 1990).

Physical Properties Analysis

The physical properties of "(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride" and related derivatives, such as solubility, melting point, and crystalline form, are critical for their application in synthesis and drug formulation. These properties are determined using various analytical techniques, including thermal analysis and solubility studies.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for understanding the compound's behavior in chemical reactions and its potential applications. Studies on the reactivity of tetrahydroisoquinoline derivatives with bases and other nucleophiles provide valuable information on their chemical behavior and potential for further functionalization (Sirakanyan et al., 2015).

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

The compound (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is involved in various chemical transformations, indicating its importance in synthetic chemistry. For instance, the reaction of dichlorocarbene with substituted 3,4-dihydroisoquinolines leads to the formation of gem-dichloroazirino[2,1-a]isoquinolines, which are convertible to 3-benzazepinones upon hydrolysis. Such reactions are significant for the synthesis of complex heterocyclic structures, showcasing the compound's utility in generating biologically active molecules (Khlebnikov et al., 1990). Furthermore, the acetic acid-promoted redox annulations involving dual C–H bond functionalization demonstrate the compound's versatility in facilitating bond formations, crucial for the construction of diverse molecular architectures (Zhengbo Zhu & D. Seidel, 2017).

Enzymatic Resolutions and Kinetic Studies

The compound has been utilized in studies focusing on enzyme-catalyzed reactions, such as the kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. This involves the use of Burkholderia cepacia lipase for enantioselective hydrolysis, highlighting the compound's relevance in chiral synthesis and the preparation of enantiomerically pure substances. The impact of solvent and water content on reactivity and enantioselectivity in these reactions emphasizes the compound's applicability in fine-tuning reaction conditions for optimal outcomes (Tihamér A. Paál et al., 2008).

Material Synthesis and Application

In material science, the compound serves as a precursor for synthesizing carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are explored as potential positron emission tomography (PET) ligands, illustrating the compound's contribution to advancements in medical imaging technologies. The synthesis and characterization of these derivatives underscore the role of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride in developing tools for diagnosing and studying brain diseases (Mingzhang Gao et al., 2006).

Propriétés

IUPAC Name |

2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYPWAIQEURSFY-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)

![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)

![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)

![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)

![5-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2491746.png)